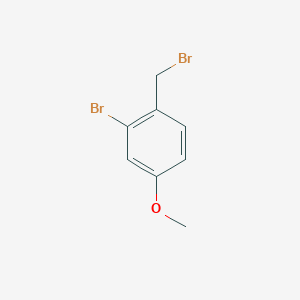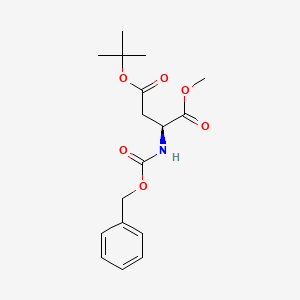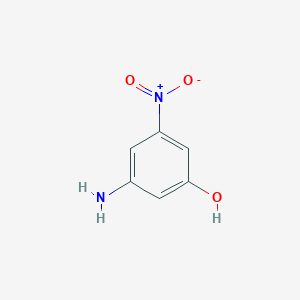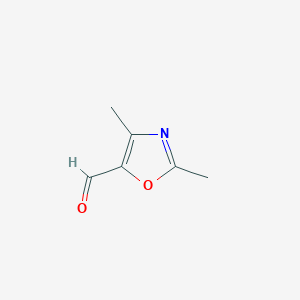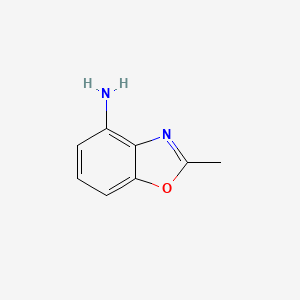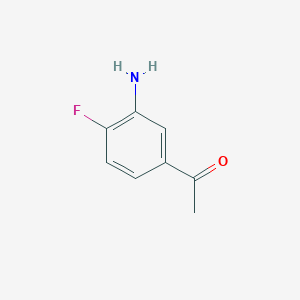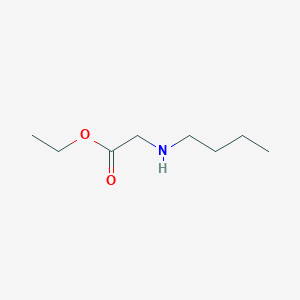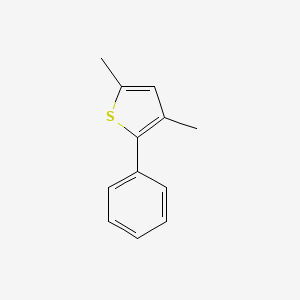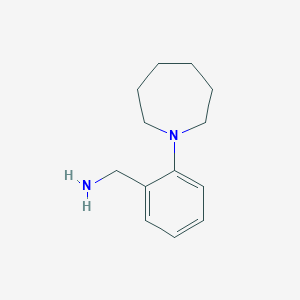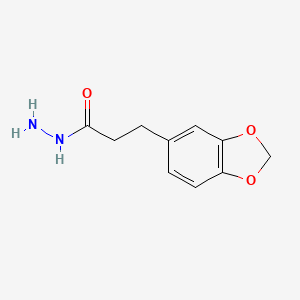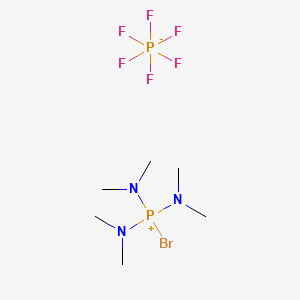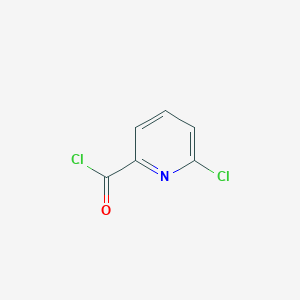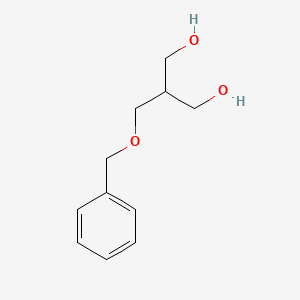
2-((Benzyloxy)methyl)propane-1,3-diol
概述
描述
2-((Benzyloxy)methyl)propane-1,3-diol is an organic compound with the molecular formula C11H16O3. It is characterized by the presence of a benzyloxy group attached to a propane-1,3-diol backbone. This compound is often used as an intermediate in organic synthesis and has various applications in chemical research and industry.
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-((Benzyloxy)methyl)propane-1,3-diol involves the reaction of propane-1,3-diol with benzyl alcohol under acidic conditions to form the benzyloxy ether. The reaction typically requires an acid catalyst such as p-toluenesulfonic acid and is carried out at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The process involves the same basic reaction but is optimized for large-scale production with controlled temperature and pressure conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form simpler alcohols using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the benzyloxy group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products:
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Propane-1,3-diol.
Substitution: Various substituted propane-1,3-diols depending on the nucleophile used.
科学研究应用
2-((Benzyloxy)methyl)propane-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving diols and ethers.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and resins where the benzyloxy group provides unique chemical properties.
作用机制
The mechanism of action of 2-((Benzyloxy)methyl)propane-1,3-diol involves its ability to participate in various chemical reactions due to the presence of reactive hydroxyl groups and the benzyloxy moiety. These functional groups allow the compound to interact with different molecular targets, facilitating reactions such as nucleophilic substitution and oxidation. The benzyloxy group can stabilize intermediates in these reactions, making the compound a valuable intermediate in organic synthesis .
相似化合物的比较
3-(Benzyloxy)propane-1,2-diol: Similar structure but with the benzyloxy group attached to a different position on the propane backbone.
2-(Benzyloxy)ethanol: A simpler compound with a shorter carbon chain.
Benzyl alcohol: Lacks the diol functionality but shares the benzyloxy group.
Uniqueness: 2-((Benzyloxy)methyl)propane-1,3-diol is unique due to its combination of a benzyloxy group and a propane-1,3-diol backbone. This structure provides a balance of reactivity and stability, making it a versatile intermediate in various chemical reactions. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, sets it apart from simpler benzyloxy compounds .
属性
IUPAC Name |
2-(phenylmethoxymethyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c12-6-11(7-13)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRWMXZIGBWCQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437167 | |
| Record name | 2-benzyloxymethyl-propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117087-18-0 | |
| Record name | 2-[(Phenylmethoxy)methyl]-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117087-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-benzyloxymethyl-propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-((Benzyloxy)methyl)propane-1,3-diol in the synthesis of the bisphosphonate alkylating agent described in the research?
A1: this compound serves as a key intermediate in the multi-step synthesis of the novel bisphosphonate alkylating agent, tetraisopropyl {2-[(mesyloxy)methyl]propane-1,3-diyl}bis(oxymethylene)bisphosphonate. [] The synthesis starts with diethyl 2,2-bis(hydroxymethyl)malonate, which undergoes decarbethoxylation to form a 1,3-dioxane derivative. This compound is then introduced via chloromethylation, followed by an Arbuzov reaction with triisopropyl phosphite to ultimately yield the desired bisphosphonate building block. [] This building block is then used to alkylate various nucleobases to generate potential antiviral or cytostatic agents.
Q2: Did the resulting bisphosphonate compounds synthesized using this method demonstrate any antiviral or cytostatic activity?
A2: While the synthetic pathway utilizing this compound successfully produced novel bisphosphonate derivatives of purines and pyrimidines, these compounds did not exhibit detectable antiviral or cytostatic activity in the study's assays. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
